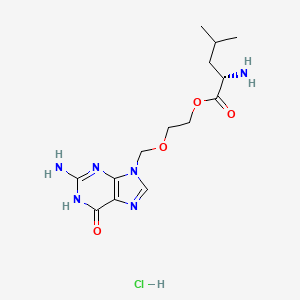

N-(4-Aminobutyl)biotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of biotin-containing compounds involves complex chemical processes to attach biotinamide to specific molecular structures. For example, biotinamide (N-(2-aminoethyl)biotinamide) has been compared with biocytin for intracellular labeling and neuronal tracing, demonstrating the versatility of biotinamide derivatives in research. Although not directly about N-(4-Aminobutyl)biotinamide, this information provides insight into the synthesis strategies for related compounds (Kita & Armstrong, 1991).

Molecular Structure Analysis

The molecular structure of biotinamide derivatives is critical for their function and interaction with biological molecules. The design of these compounds, such as the hydrochloride salt of biotinamide, is tailored for specific applications, including their use in electrophysiology and histochemical detection. The structure influences the compound's solubility, electrical properties, and histochemical localization using avidin conjugates (Kita & Armstrong, 1991).

Chemical Reactions and Properties

Biotinamide derivatives participate in chemical reactions that are significant for their biological applications. For instance, the selective ejection of biotinamide with positive current in electrophysiological studies highlights its chemical properties that facilitate specific research applications. The ability to dissolve at higher concentrations without precipitation compared to biocytin underscores the chemical stability and utility of these compounds in various experimental conditions (Kita & Armstrong, 1991).

Physical Properties Analysis

The physical properties of biotinamide derivatives, such as solubility and electrical resistance in different electrolyte solutions, are crucial for their use in research. These properties affect the compound's performance in intracellular labeling and neuronal tracing experiments. For example, the low resistance of potassium chloride electrodes containing biotinamide and its ability to be electrophoresed with positive current are important physical characteristics that benefit electrophysiological research (Kita & Armstrong, 1991).

Chemical Properties Analysis

The chemical stability and reactivity of biotinamide derivatives under various conditions are essential for their effectiveness in scientific studies. The comparison between biotinamide and biocytin in terms of solubility and precipitation in different solutions highlights the importance of understanding these chemical properties. This knowledge enables researchers to choose the most suitable compound for their specific experimental needs, ensuring the success of their studies (Kita & Armstrong, 1991).

Applications De Recherche Scientifique

Neurobiotin, a derivative of N-(4-Aminobutyl)biotinamide , has been used for intracellular labeling and neuronal tracing studies. It shares many features with biocytin, but can be dissolved at higher concentrations with little detriment to the electrical properties of recording electrodes (Kita & Armstrong, 1991).

Biotin derivatives , including those related to this compound, have been studied for their stability against biotinidase cleavage. The design of these compounds aims to enhance their effectiveness in in vivo targeting applications, especially in the context of antibody pretargeting (Wilbur et al., 2001).

N-Hexyl-4-aminobutyl glycosides , structurally related to this compound, have shown potential applications in mass spectrometric investigation of glycan structure and in biological analysis, such as binding constant determination and visualization of cellular organelles (Suzuki et al., 2009).

N-(4-aminobutyl)-N-(ethylisoluminol) functionalized Fe-based metal-organic frameworks , another derivative, have been synthesized and used as indicators in electrochemiluminescence (ECL) immunosensors for sensitive detection of biomarkers like mucin1 (Wang et al., 2018).

N-(4-Hydroxyphenyl) retinamide (4-HPR) , a synthetic retinoid, has shown efficacy against various types of cancer, including ovarian carcinoma, by inducing apoptosis and increasing levels of reactive oxygen species in cancer cells (Suzuki et al., 1999).

Poly(amido amine)s with quaternary nicotinamide moieties , similar to this compound, have been evaluated for gene delivery properties, showing potential as efficient and non-toxic gene delivery vectors (Mateos‐Timoneda et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-aminobutyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVNHVKSXNHES-GVXVVHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129313 | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151294-96-1 | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151294-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)